
2,5-Bis(3-methylbutyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3-methylbutyl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes It features two hydroxyl groups attached to a benzene ring, specifically at the 1 and 4 positions, with two 3-methylbutyl groups attached at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-methylbutyl)benzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with 3-methylbutyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups, followed by the addition of 3-methylbutyl halides to introduce the alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2,5-Bis(3-methylbutyl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated benzene derivatives
科学研究应用
2,5-Bis(3-methylbutyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Bis(3-methylbutyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
相似化合物的比较
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
Uniqueness
2,5-Bis(3-methylbutyl)benzene-1,4-diol is unique due to the presence of the 3-methylbutyl groups, which enhance its lipophilicity and potentially alter its biological activity compared to other dihydroxybenzenes. This structural modification can lead to different physical, chemical, and biological properties, making it a compound of interest for various applications.
属性
CAS 编号 |
729-36-2 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
2,5-bis(3-methylbutyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h9-12,17-18H,5-8H2,1-4H3 |
InChI 键 |
IGDBHYIITLTRPI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CC(=C(C=C1O)CCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


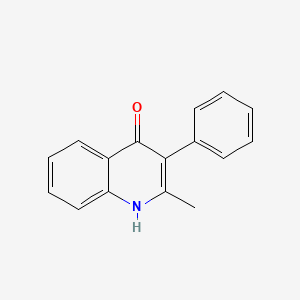
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)

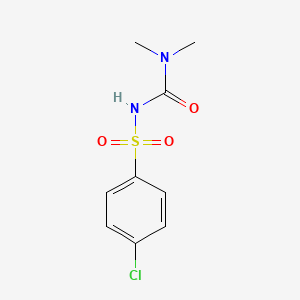
![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
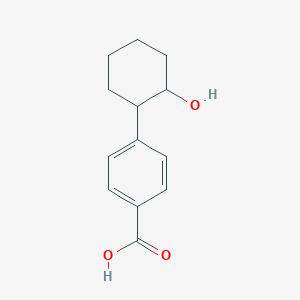
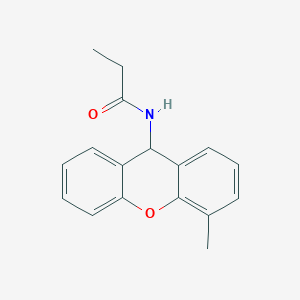
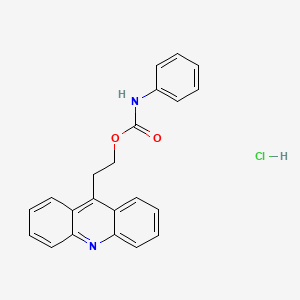
![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)
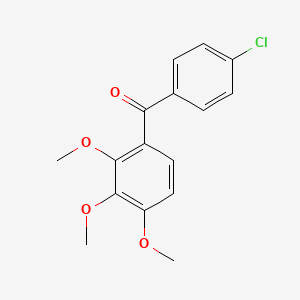

![N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14002815.png)
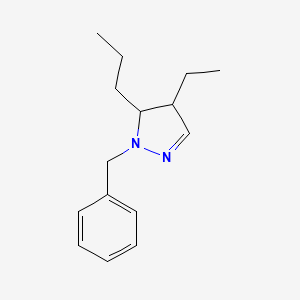
![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
